Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)-

Description

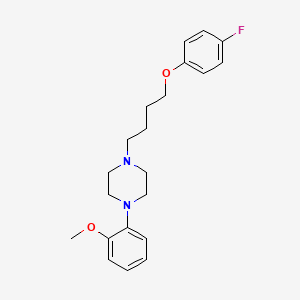

The compound Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- features a piperazine core substituted at the 1-position with a 4-(p-fluorophenoxy)butyl chain and at the 4-position with an o-methoxyphenyl group. This structure combines a fluorinated aromatic ether and a methoxy-substituted aromatic ring, which are known to influence pharmacokinetic properties such as lipophilicity, solubility, and receptor-binding affinity.

Properties

CAS No. |

2062-74-0 |

|---|---|

Molecular Formula |

C21H27FN2O2 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

1-[4-(4-fluorophenoxy)butyl]-4-(2-methoxyphenyl)piperazine |

InChI |

InChI=1S/C21H27FN2O2/c1-25-21-7-3-2-6-20(21)24-15-13-23(14-16-24)12-4-5-17-26-19-10-8-18(22)9-11-19/h2-3,6-11H,4-5,12-17H2,1H3 |

InChI Key |

LBTYJJUTDNCITA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Reaction of 1,2-Epoxy-4-(p-Fluorophenoxy)butane with 1-(o-Methoxyphenyl)piperazine

Alkylation of 1-(o-Methoxyphenyl)piperazine with 4-(p-Fluorophenoxy)butyl Halides

Nucleophilic Displacement Using Butyl Bromides

This method leverages SN2 alkylation, exploiting the piperazine’s nucleophilic nitrogen.

Procedure :

-

Halide Preparation : 4-(p-Fluorophenoxy)butyl bromide is synthesized by reacting 4-(p-fluorophenoxy)-1-butanol with PBr₃ in dry ether under nitrogen.

-

Alkylation : 1-(o-Methoxyphenyl)piperazine (1.0 equiv) is combined with 4-(p-fluorophenoxy)butyl bromide (1.2 equiv) in acetonitrile. Potassium carbonate (2.5 equiv) is added as a base, and the mixture is stirred at 60°C for 12 hours.

-

Purification : The crude product is extracted with ethyl acetate, washed with brine, and chromatographed on silica gel (hexane:EtOAc = 3:1) to isolate the free base.

Optimization Insights :

-

Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by minimizing elimination side reactions.

-

Solvent Polarity : Acetonitrile enhances ionic mobility, accelerating the SN2 mechanism.

Post-Synthetic Modifications: Acetylation and Hydrolysis

O-Acetylation of the Hydroxy Intermediate

Intermediate hydroxyl groups are acetylated to improve lipophilicity or serve as protective groups.

Procedure :

-

Acetylation : A mixture of 1-[4-(p-fluorophenoxy)butyl]-4-(o-methoxyphenyl)piperazine (0.65 g), acetic anhydride (1.8 g), and acetic acid (15 mL) is heated at 80°C for 2 hours.

-

Isolation : After cooling, the mixture is diluted with water, basified with NH₄OH, and extracted with benzene. The organic layer is dried and evaporated to yield an acetylated oil.

-

Crystallization : The oil is dissolved in ether and cooled to precipitate 1-[4-(p-fluorophenoxy)butyl]-4-(o-methoxyphenyl)piperazine acetate (M.P. 68–72°C).

Analytical Validation :

-

¹H NMR : Acetyl protons resonate at δ 2.05 ppm (s, 3H).

-

IR : Strong absorption at 1745 cm⁻¹ confirms ester C=O stretching.

Reductive Amination for Piperazine Functionalization

Condensation of Aldehydes with Piperazines

Reductive amination offers an alternative route for introducing the butylphenoxy moiety.

Procedure :

-

Aldehyde Synthesis : 4-(p-Fluorophenoxy)butanal is prepared via oxidation of 4-(p-fluorophenoxy)-1-butanol using Dess–Martin periodinane in CH₂Cl₂.

-

Reductive Amination : The aldehyde (1.0 equiv) is reacted with 1-(o-methoxyphenyl)piperazine (1.1 equiv) and NaBH₃CN (1.5 equiv) in methanol at 25°C for 6 hours.

-

Work-Up : The mixture is concentrated, diluted with water, and extracted with CHCl₃. Evaporation yields the crude product, which is purified via flash chromatography.

Advantages :

-

Mild Conditions : NaBH₃CN permits selective reduction without attacking aromatic methoxy groups.

-

Yield Enhancement : Excess aldehyde (1.2 equiv) drives the reaction to >85% completion.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: . Its structure features a piperazine ring substituted with a p-fluorophenoxy group and an o-methoxyphenyl group, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives in cancer therapy. For instance, compounds derived from piperazine have shown promising results as antagonists at various receptor sites, which can inhibit tumor growth. A notable study demonstrated that a piperazine derivative exhibited significant apoptosis-inducing effects in benign prostatic hyperplasia models, suggesting its utility in prostate cancer treatment .

Antimicrobial Properties

Piperazine derivatives have also been explored for their antimicrobial activities . Research indicates that certain piperazine compounds possess broad-spectrum antibacterial effects, making them candidates for developing new antibiotics. The structural modifications of piperazine can enhance its efficacy against resistant bacterial strains .

Neuropharmacological Effects

The neuropharmacological applications of piperazine compounds are another area of interest. Studies suggest that these compounds can act as serotonin receptor modulators , which may be beneficial in treating mood disorders such as depression and anxiety. The specific substitution patterns on the piperazine ring can influence the binding affinity and selectivity for different serotonin receptors .

Case Studies

Synthesis and Development

The synthesis of Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- involves multiple steps that allow for structural modifications to enhance biological activity. Techniques such as nucleophilic aromatic substitution and reductive alkylation are commonly employed to generate diverse piperazine derivatives with tailored properties .

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The specific pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with o-Methoxyphenyl Substituents

- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine ():

- 1-(2-Methoxyphenyl)-4-(3-phenylpropyl)piperazine (): Acts as a 5-HT1A receptor antagonist, blocking sumatriptan-induced antinociception. Demonstrates the role of o-methoxyphenyl in modulating serotoninergic pathways .

- 1-(2-Methoxyphenyl)-4-[4-(3-phenylsuccinimido)butyl]piperazine ():

Key Structural Insight: The o-methoxyphenyl group enhances aromatic stacking interactions in receptor binding, while its ortho-substitution may sterically hinder interactions with non-target receptors, improving selectivity .

Compounds with Fluorinated Aromatic Substituents

- 1-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)butyl)piperazine (Compound 12, ):

- Elopiprazole (1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine, ):

Key Pharmacological Insight: Fluorine atoms improve bioavailability and blood-brain barrier penetration, making fluorophenoxy/fluorophenyl substituents critical in CNS-targeting agents .

Antimicrobial and Antifungal Piperazine Derivatives

- (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine ():

- 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine (Compound 1c, ): Inhibits Candida albicans hyphae formation via interfacial interactions. Contrasts with non-inhibitory commercial piperazines, underscoring the importance of hydroxypropyl-phenoxy substituents .

Key Functional Insight: Bulky hydrophobic groups (e.g., phenoxybutyl) improve antifungal activity by disrupting microbial membrane integrity .

5-HT1A Receptor-Targeting Piperazines

- trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a, ):

- 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine ():

Key Mechanistic Insight : Neutral antagonists (e.g., phthalimido derivatives) show longer-lasting effects than partial agonists, highlighting substituent-dependent functional outcomes .

Data Tables

Table 1: Structural and Pharmacological Comparison

*Direct data for the target compound are unavailable; inferences drawn from analogs.

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- (C21H27FN2O2) is a notable example, exhibiting various pharmacological properties. This article delves into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a p-fluorophenoxy group and an o-methoxyphenyl group. Its molecular structure can be represented as follows:

- Molecular Formula : C21H27FN2O2

- Molecular Weight : 358.45 g/mol

- CAS Number : [Not provided in search results]

Biological Activity Overview

Piperazine derivatives are known for their interactions with various biological targets, including receptors and enzymes. The specific compound has shown potential in several areas:

- Neuropharmacological Effects : Piperazine compounds often exhibit activity at aminergic receptors, which are crucial in neurotransmission. For instance, LQFM018, a related piperazine derivative, demonstrated binding affinity to dopamine receptors and induced necroptosis in leukemic cells, suggesting potential applications in cancer therapy .

- Anticancer Activity : Research indicates that piperazine derivatives can induce cell death through mechanisms like necroptosis. LQFM018 was shown to trigger this pathway in K562 leukemic cells, highlighting the therapeutic potential of piperazine scaffolds in oncology .

- Antimicrobial Properties : Piperazine compounds have been explored for their antibacterial activities. While specific data on the compound's antimicrobial efficacy is limited, the broader class of piperazines demonstrates significant activity against various bacterial strains .

1. Antileukemic Activity

A study on LQFM018 revealed its ability to bind to dopamine receptors and induce necroptosis in K562 cells. This mechanism of action suggests that similar piperazine derivatives could be explored for their antileukemic properties.

2. Synthesis and Pharmacological Evaluation

The synthesis of piperazine derivatives often involves complex organic reactions. For example, the synthesis of related compounds has been achieved through methods such as SNAr reactions and aza-Michael cyclizations, yielding high purity and selectivity .

Data Table: Biological Activities of Piperazine Derivatives

Q & A

Basic: What synthetic strategies are recommended for synthesizing this piperazine derivative, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step nucleophilic substitutions or coupling reactions. For example:

- Step 1: Introduce the p-fluorophenoxybutyl group via alkylation of piperazine using 1-bromo-4-(p-fluorophenoxy)butane under anhydrous conditions (e.g., DMF, K₂CO₃, 80°C, 12 h) .

- Step 2: Attach the o-methoxyphenyl group via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) .

Optimization Tips: - Yield Improvement: Catalyst loading (0.5–2 mol% Pd) and solvent polarity (e.g., THF vs. DMF) significantly impact yields. achieved 75% yield using Suzuki coupling with Pd(PPh₃)₄.

- Purity Control: Flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) removes byproducts, as demonstrated in for similar compounds (95% purity) .

Basic: Which spectroscopic techniques are essential for structural validation?

Methodological Answer:

- 1H/13C NMR: Critical for confirming substituent positions. For example:

- HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₆FN₂O₂: 381.1925) .

- IR Spectroscopy: Detects functional groups (e.g., C-O-C stretch at 1240 cm⁻¹ for methoxy groups) .

- Elemental Analysis: Confirms purity (±0.3% deviation for C, H, N) .

Advanced: How can computational modeling predict binding affinity to neurotransmitter transporters?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with dopamine (DAT) or serotonin (SERT) transporters. identified key residues (e.g., DAT Asp477) forming hydrogen bonds with fluorophenoxy groups .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD < 2 Å indicates stable binding) .

- QSAR Models: Correlate substituent electronegativity (e.g., p-fluoro vs. o-methoxy) with IC₅₀ values from radioligand assays .

Advanced: How to resolve contradictions in reported biological activities of similar piperazine derivatives?

Methodological Answer:

- Assay Variability: Compare test conditions (e.g., used MTT assays at 48 h, while used 72 h incubations). Standardize protocols (e.g., cell line: HeLa vs. SH-SY5Y) .

- Structural Nuances: Meta-analysis of substituent effects. For example, o-methoxy groups in increased carbonic anhydrase inhibition (IC₅₀ = 12 nM) compared to para-substituted analogs (IC₅₀ = 45 nM) .

- Dose-Response Curves: Validate potency discrepancies using Hill slopes (nH > 1 suggests cooperative binding) .

Basic: What in vitro assays screen for anticancer or enzyme inhibitory effects?

Methodological Answer:

- Anticancer Screening:

- Enzyme Inhibition:

Advanced: How do o-methoxyphenyl and p-fluorophenoxy groups influence pharmacokinetics?

Methodological Answer:

- LogP Calculations: The o-methoxy group increases hydrophilicity (clogP = 2.8 vs. 3.5 for unsubstituted analogs), improving solubility .

- Metabolic Stability: Incubate with liver microsomes (human, 1 mg/mL, 37°C). LC-MS/MS quantifies parent compound depletion (t₁/₂ > 60 min suggests stability) .

- CYP Inhibition: Screen against CYP3A4 using luminescent assays (IC₅₀ > 10 μM reduces drug-drug interaction risks) .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation ( recommends desiccated environments) .

- Solubility: Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles (>3 cycles reduce stability by 15%) .

Advanced: How to design derivatives for selective carbonic anhydrase IX inhibition?

Methodological Answer:

- Targeted Modifications: Introduce sulfonamide groups at the piperazine N-atom ( showed 10-fold selectivity with –SO₂NH₂ substituents) .

- Crystallography: Resolve co-crystal structures with hCA IX (PDB ID 3IAI) to identify hydrophobic pocket interactions .

- In Vivo Validation: Use xenograft models (e.g., MDA-MB-231 tumors) with 10 mg/kg dosing (q3d, i.p.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.